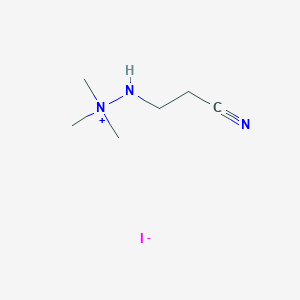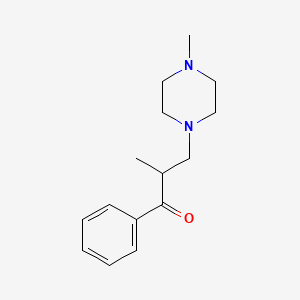![molecular formula C5H9Br2N3O2 B14600796 2-[Dibromo(nitro)methyl]-1-methylimidazolidine CAS No. 61164-44-1](/img/structure/B14600796.png)
2-[Dibromo(nitro)methyl]-1-methylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of dibromo and nitro functional groups attached to a methylimidazolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with bromine and nitric acid. The reaction conditions are carefully controlled to ensure the selective bromination and nitration of the methylimidazolidine ring. The process can be summarized as follows:
Bromination: 1-methylimidazolidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the dibromo groups.
Nitration: The dibromo derivative is then subjected to nitration using nitric acid, resulting in the formation of the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Dibromo(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[Dibromo(nitro)methyl]-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromo groups can also participate in covalent bonding with nucleophilic sites in biomolecules, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Dibromo(nitro)methyl]-1-ethylimidazolidine: Similar structure but with an ethyl group instead of a methyl group.
2-[Dibromo(nitro)methyl]-1-phenylimidazolidine: Contains a phenyl group, which imparts different chemical properties.
2-[Dibromo(nitro)methyl]-1-methylimidazole: Similar but with an imidazole ring instead of an imidazolidine ring.
Uniqueness
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is unique due to the specific combination of dibromo and nitro groups attached to the methylimidazolidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61164-44-1 |
|---|---|
Molekularformel |
C5H9Br2N3O2 |
Molekulargewicht |
302.95 g/mol |
IUPAC-Name |
2-[dibromo(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
XEFCLIAGUAJBIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC1C([N+](=O)[O-])(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)







